

Advanced Characterization of Triisopropyl Cyanurate: MS Fragmentation & Isomeric Differentiation

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Compound of Interest

Compound Name:	2,4,6-Tri(<i>propan-2-yloxy</i>)-1,3,5-triazine
CAS No.:	29263-11-4
Cat. No.:	B14009544

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Executive Summary

- Compound: Triisopropyl Cyanurate (O-isomer).
- Alternative/Impurity: Triisopropyl Isocyanurate (N-isomer).
- Core Challenge: TIPIC is kinetically stable but thermodynamically unstable, rearranging to TIPI at high temperatures (e.g., GC injector ports >200°C).
- MS Signature: TIPIC is characterized by sequential McLafferty-like rearrangements leading to the loss of propene (, 42 Da), terminating in cyanuric acid (m/z 129).

Mechanistic Fragmentation Analysis

The structural difference between the isomers dictates their fragmentation pathways.

- TIPIC (O-Isomer): Contains three ether linkages (). The oxygen atom facilitates a 6-membered cyclic transition state, allowing the abstraction of a -hydrogen from the isopropyl group.
- TIPI (N-Isomer): Contains three amide-like linkages (). The resonance stabilization of the amide bond inhibits the low-energy elimination of propene, leading to different fragmentation patterns.

Pathway A: The TIPIC "Propene Cascade" (O-Isomer)

The dominant pathway for O-isopropyl triazines is the stepwise loss of propene via a Chugaev-type elimination mechanism.

- Stage 1 (m/z 255
213): The ring nitrogen abstracts a hydrogen from a methyl group on the isopropyl chain. The bond cleaves, releasing neutral propene (42 Da) and leaving a hydroxyl group on the ring.
- Stage 2 (m/z 213
171): The process repeats for the second isopropyl group.
- Stage 3 (m/z 171
129): The final isopropyl group is eliminated, yielding the base structure of Cyanuric Acid (m/z 129).

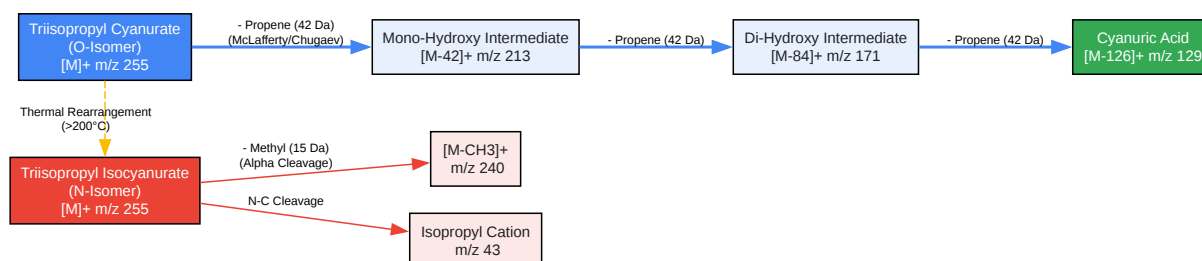
Pathway B: The TIPI Cleavage (N-Isomer)

The N-isopropyl group cannot easily undergo the same cyclic elimination. Instead, fragmentation is driven by:

- -Cleavage: Loss of a methyl radical (, 15 Da) to form a cation at m/z 240.

- N-C Bond Scission: Direct loss of the isopropyl radical or cation (m/z 43), leaving the ring intact but charged.

Visualization of Fragmentation Pathways



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Figure 1: Comparative fragmentation pathways of O- vs N- isomers. Note the distinct "cascade" loss of 42 Da for the Cyanurate.

Comparative Data: TIPIC vs. Alternatives

The following table contrasts TIPIC with its N-isomer (TIPI) and a homologous alternative, Triallyl Cyanurate (TAC).

Feature	Triisopropyl Cyanurate (TIPIc)	Triisopropyl Isocyanurate (TIPI)	Triallyl Cyanurate (TAC)
Molecular Weight	255.31	255.31	249.27
Primary Base Peak	m/z 129 (Cyanuric Acid) or m/z 213	m/z 43 (Isopropyl) or m/z 240	m/z 249 or m/z 41 (Allyl)
Key Neutral Loss	42 Da (Propene)	15 Da (Methyl)	41 Da (Allyl radical)
Diagnostic Ion Series	255	255	249
	213	240	208
	171	198	167
	129		
Thermal Stability	Low (Rearranges to TIPI)	High (Stable > 250°C)	Moderate (Polymerizes)
Polarity (RT)	Lower (Elutes earlier on non-polar cols)	Higher (Elutes later due to C=O dipoles)	Intermediate

Experimental Protocol: Validated GC-MS Workflow

Objective: To detect TIPIC without inducing thermal rearrangement to TIPI. Critical Control

Point: The injector temperature must be kept as low as possible to volatilize the sample without supplying the activation energy for the O

N rearrangement.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 1 mg of sample in 1 mL of Acetonitrile (avoid alcohols to prevent transesterification).
 - Filter through a 0.2 µm PTFE syringe filter.
- GC Configuration (Agilent 7890/5977 or equivalent):

- Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet (CRITICAL):
 - Mode: Split (20:1).
 - Temperature: 180°C (Do not exceed 200°C).
 - Liner: Deactivated split liner with glass wool (minimize active sites).
- Temperature Program:
 - Initial: 60°C (hold 1 min).
 - Ramp: 15°C/min to 200°C.
 - Ramp 2: 30°C/min to 280°C (hold 3 min to bake out).
 - Rationale: A gentle ramp separates the isomers before the column gets hot enough to cause on-column rearrangement.
- MS Acquisition:
 - Source Temp: 230°C.
 - Quad Temp: 150°C.
 - Scan Range: m/z 35–300.
 - Solvent Delay: 3.0 min.

Self-Validating the Protocol

- The "Double Peak" Check: If you observe two peaks with MW 255, the earlier eluting peak is likely TIPIC (O-isomer) and the later is TIPI (N-isomer).

- The Temperature Stress Test: Run the sample at Inlet = 180°C, then at Inlet = 250°C. If the area of the first peak decreases and the second increases, thermal rearrangement is occurring, confirming the identity of the labile O-isomer.

References

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